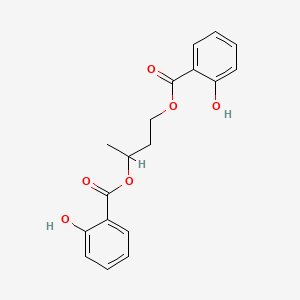
2,2-Dimethylpropane-1,3-diol;oxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diol;oxepan-2-one typically involves the ring-opening polymerization of 2-Oxepanone (ε-caprolactone) in the presence of 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This reaction is usually catalyzed by stannous octoate or other suitable catalysts under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are optimized to achieve high molecular weight polymers with desired properties. The polymer is then purified and processed into various forms, such as films, fibers, or molded products .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpropane-1,3-diol;oxepan-2-one undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in the polymer backbone can be hydrolyzed in the presence of water, leading to the degradation of the polymer.
Transesterification: The polymer can undergo transesterification reactions with other alcohols or acids, resulting in the formation of new ester bonds.
Oxidation and Reduction: The polymer can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures or in the presence of acidic or basic catalysts.
Transesterification: Requires the presence of catalysts such as titanium alkoxides or tin compounds and is usually conducted at elevated temperatures.
Major Products Formed
Hydrolysis: Results in the formation of 2-Oxepanone and 2,2-dimethyl-1,3-propanediol.
Transesterification: Produces various esterified products depending on the reactants used.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropane-1,3-diol;oxepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of block copolymers and other advanced materials.
Biology: Employed in the development of biodegradable scaffolds for tissue engineering and regenerative medicine.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Industry: Applied in the production of biodegradable packaging materials and environmentally friendly coatings.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpropane-1,3-diol;oxepan-2-one primarily involves its biodegradation through hydrolysis. The ester bonds in the polymer backbone are cleaved by water, leading to the gradual breakdown of the polymer into its monomeric units. This process is facilitated by enzymes such as lipases in biological environments .
Comparación Con Compuestos Similares
Similar Compounds
Poly(lactic acid) (PLA): Another biodegradable polyester with similar applications but different mechanical properties and degradation rates.
Poly(glycolic acid) (PGA): Known for its high strength and fast degradation rate, commonly used in medical sutures.
Poly(butylene succinate) (PBS): A biodegradable polymer with good thermal properties and flexibility.
Uniqueness
2,2-Dimethylpropane-1,3-diol;oxepan-2-one stands out due to its excellent flexibility, low melting point, and ease of processing. Its unique combination of properties makes it suitable for applications where other biodegradable polymers may not perform as well .
Propiedades
Número CAS |
69089-45-8 |
|---|---|
Fórmula molecular |
C11H22O4 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2,2-dimethylpropane-1,3-diol;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C5H12O2/c7-6-4-2-1-3-5-8-6;1-5(2,3-6)4-7/h1-5H2;6-7H,3-4H2,1-2H3 |
Clave InChI |
GCBWZABFKKFDAH-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)CO.C1CCC(=O)OCC1 |
SMILES canónico |
CC(C)(CO)CO.C1CCC(=O)OCC1 |
Key on ui other cas no. |
69089-45-8 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















